Cas no 868732-30-3 (7-Bromo-3,3-dimethyl-chroman-4-one)

7-Bromo-3,3-dimethyl-chroman-4-one structure
868732-30-3 structure
商品名:7-Bromo-3,3-dimethyl-chroman-4-one
CAS番号:868732-30-3
MF:C11H11BrO2
メガワット:255.1078
MDL:MFCD32220369
CID:4741501

7-Bromo-3,3-dimethyl-chroman-4-one 化学的及び物理的性質

名前と識別子

    • 7-Bromo-3,3-dimethylchroman-4-one
    • 7-bromo-3,3-dimethyl-chroman-4-one
    • SY263480
    • 7-Bromo-3,3-dimethyl-chroman-4-one
    • MDL: MFCD32220369
    • インチ: 1S/C11H11BrO2/c1-11(2)6-14-9-5-7(12)3-4-8(9)10(11)13/h3-5H,6H2,1-2H3
    • InChIKey: UDRQJXYSPMMWIJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])OC([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C2=O

計算された属性

  • せいみつぶんしりょう: 253.99424g/mol
  • どういたいしつりょう: 253.99424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 26.3
  • ぶんしりょう: 255.11g/mol

7-Bromo-3,3-dimethyl-chroman-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D780157-1g
7-Bromo-3,3-dimethylchroman-4-one
868732-30-3 95%
1g
$980 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528174-1g
7-Bromo-3,3-dimethylchroman-4-one
868732-30-3 98%
1g
¥9021.00 2024-04-27
eNovation Chemicals LLC
D780157-1g
7-Bromo-3,3-dimethylchroman-4-one
868732-30-3 95%
1g
$980 2025-02-25

7-Bromo-3,3-dimethyl-chroman-4-one 関連文献

7-Bromo-3,3-dimethyl-chroman-4-oneに関する追加情報

Research Briefing on 7-Bromo-3,3-dimethyl-chroman-4-one (CAS: 868732-30-3): Recent Advances and Applications

7-Bromo-3,3-dimethyl-chroman-4-one (CAS: 868732-30-3) is a brominated chromanone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile synthetic intermediate and bioactive scaffold. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. This briefing synthesizes the latest research findings on this compound, highlighting its synthetic pathways, biological activities, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 7-Bromo-3,3-dimethyl-chroman-4-one via a palladium-catalyzed bromination of 3,3-dimethyl-chroman-4-one, achieving a yield of 85% under optimized conditions. The study emphasized the compound's role as a key intermediate in the synthesis of chromene-based inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The researchers reported that derivatives of 7-Bromo-3,3-dimethyl-chroman-4-one exhibited potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range.

In addition to its anticancer potential, recent investigations have explored the anti-inflammatory properties of 7-Bromo-3,3-dimethyl-chroman-4-one derivatives. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters described the design and evaluation of novel analogs that selectively inhibit COX-2 enzyme activity, with one derivative showing a 50-fold selectivity over COX-1. Molecular docking studies revealed that the bromine atom at the 7-position plays a critical role in binding to the hydrophobic pocket of COX-2, suggesting structure-activity relationship (SAR) insights for future drug design.

Another emerging application of 7-Bromo-3,3-dimethyl-chroman-4-one is in the development of antimicrobial agents. Researchers at the University of Cambridge recently reported (2024) that structurally modified derivatives of this compound exhibit broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA and VRE. The mechanism of action appears to involve disruption of bacterial membrane integrity, as evidenced by electron microscopy and membrane potential assays. These findings position 7-Bromo-3,3-dimethyl-chroman-4-one as a promising scaffold for addressing the global challenge of antimicrobial resistance.

From a chemical biology perspective, 7-Bromo-3,3-dimethyl-chroman-4-one has proven valuable as a photoaffinity labeling probe due to its bromine atom's ability to participate in crosslinking reactions. A recent Nature Chemical Biology publication (2023) detailed its use in identifying novel protein targets in neurodegenerative disease models, where it was incorporated into activity-based probes to map enzyme-substrate interactions in tau protein aggregation pathways.

Looking forward, the versatility of 7-Bromo-3,3-dimethyl-chroman-4-one continues to inspire innovative research directions. Current challenges include improving the metabolic stability of its derivatives and optimizing synthetic routes for large-scale production. With its unique structural features and demonstrated biological activities, this compound remains at the forefront of medicinal chemistry research, offering multiple avenues for therapeutic development across diverse disease areas.

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